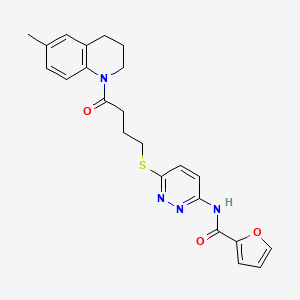

N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is an intricate chemical compound known for its diverse potential in various scientific research fields. It is comprised of a pyridazine ring, a quinoline moiety, and a furan group, making it a compound of considerable interest due to its structural complexity and potential reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions:

Formation of Intermediate Compounds: : The process begins with the preparation of intermediate compounds, including the quinoline and furan derivatives.

Thioether Bond Formation: : Utilizing thiolation reactions, the quinoline derivative is linked to the pyridazine ring.

Amidation Reaction: : Finally, the carboxyl group of the furan ring is converted to the carboxamide using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrially, this compound can be synthesized through scalable processes involving automated chemical synthesis apparatus, ensuring high purity and yield. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Reaction Mechanisms and Selectivity

-

Povarov Reaction :

-

The DES (e.g., choline chloride/urea) acts as a green solvent and catalyst, enabling regioselective formation of the THQ ring via inverse electron-demand Diels-Alder (IEDDA) mechanisms .

-

Substituents at the 3- and 4-positions of the THQ core are critical for steric and electronic control during cyclization .

-

-

N-Acylation :

-

Thioether Formation :

Key Reaction Conditions and Optimization

Functional Group Reactivity

-

Amide Bond : Stable under acidic and basic conditions but susceptible to hydrolysis at elevated temperatures (>100°C) in concentrated HCl or NaOH .

-

Thioether Linkage : Oxidizes to sulfone derivatives in the presence of strong oxidants (e.g., H₂O₂/CH₃COOH) .

-

Furan Ring : Participates in electrophilic substitution reactions (e.g., nitration) at the 5-position under HNO₃/H₂SO₄ .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the THQ core .

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioether bond, forming pyridazine and THQ fragments .

Comparative Analysis of Synthetic Routes

Aplicaciones Científicas De Investigación

This compound's structure lends itself to diverse applications across various scientific domains:

Chemistry: : Utilized as a building block for synthesizing more complex molecules, serving as a valuable intermediate in organic synthesis.

Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.

Medicine: : Investigated for its pharmacological properties, including anticancer and antimicrobial activities.

Industry: : Used in the development of advanced materials, owing to its unique structural properties.

Mecanismo De Acción

The compound exerts its effects through several mechanisms:

Molecular Targets: : It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: : It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are critical in cancer research and treatment.

Comparación Con Compuestos Similares

N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of structural elements. Similar compounds include:

N-(pyridazinyl)furan-2-carboxamides: : These lack the quinoline moiety, making them less complex.

Quinoline derivatives: : These do not include the furan ring, limiting their reactivity compared to the target compound.

Thioether-linked compounds: : Although they share the thioether bond, their lack of the pyridazine or furan components makes them structurally distinct.

Actividad Biológica

N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure

The compound features a furan ring, a pyridazine moiety, and a quinoline derivative, which are known for their diverse biological activities. The presence of these structural components suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 8g | MCF-7 | 1.2 ± 0.2 |

| Compound 8g | Panc-1 | 1.4 ± 0.2 |

These compounds induce apoptosis and cell cycle arrest, primarily at the G2/M phase, which is crucial for cancer treatment .

Antioxidant Activity

The antioxidant properties of related compounds have been explored extensively. For example, certain derivatives demonstrate comparable antioxidant activity to ascorbic acid, suggesting that this compound may also possess similar capabilities .

Antimicrobial Activity

Furan derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, specific furan-based compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been observed that certain derivatives can halt the cell cycle at specific checkpoints, particularly the G2/M phase, thereby preventing cancer cell proliferation.

- Antioxidant Mechanisms : The antioxidant activity may stem from the ability to scavenge free radicals and reduce oxidative stress within cells.

Case Studies

A recent case study evaluated the effects of a compound structurally related to this compound in a preclinical model:

Study Overview :

- Objective : To assess the anticancer efficacy and safety profile.

- Methodology : In vivo studies were conducted using tumor-bearing mice treated with varying doses of the compound.

Results :

The study reported significant tumor regression in treated groups compared to controls with no observable toxicity at therapeutic doses .

Propiedades

IUPAC Name |

N-[6-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-16-8-9-18-17(15-16)5-2-12-27(18)22(28)7-4-14-31-21-11-10-20(25-26-21)24-23(29)19-6-3-13-30-19/h3,6,8-11,13,15H,2,4-5,7,12,14H2,1H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEFFPYBUVLWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.